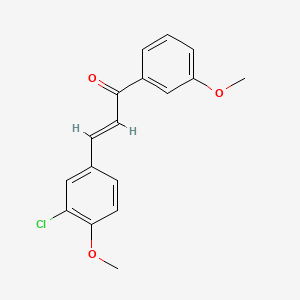

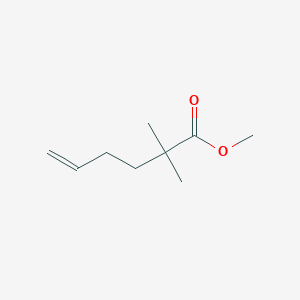

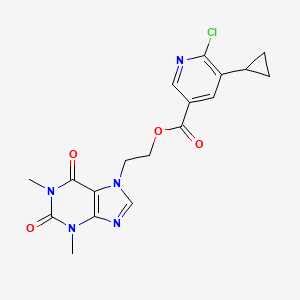

![molecular formula C24H24N4O3 B2646377 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 946322-96-9](/img/structure/B2646377.png)

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide” is a complex organic molecule with multiple functional groups. It contains an imidazo[1,2-b]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and other biologically active substances .

Aplicaciones Científicas De Investigación

Antiviral Drug Discovery

Research in antiviral drug discovery includes compounds structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide. These compounds have been explored for their potential in treating viral infections and as part of new strategies for combating diseases like dengue fever and HIV (De Clercq, 2009).

Chemotherapy for Breast Cancer

Selenylated imidazo[1,2-a]pyridines, which are structurally similar to the compound , have shown promising activity against breast cancer cells. These compounds, including IP-Se-05 and IP-Se-06, demonstrated high cytotoxicity and the ability to induce apoptosis in breast cancer cell lines, suggesting potential as antiproliferative agents in breast cancer chemotherapy (Almeida et al., 2018).

Detection of Active Oxygen Species in Biological Systems

Cypridina luciferin analogues, including compounds structurally akin to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide, are used in detecting active oxygen species in biological systems. These compounds react with oxygen species to emit light, providing a method for detecting oxidative stress in various biological contexts (Nakano, 1998).

Antitumor Activity in Non-small Cell Lung Cancer

A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, related to the compound , have been investigated for their antiproliferative effects targeting P53 in non-small cell lung cancer cell lines. These compounds showed selective dose-dependent responses, suggesting their potential in reactivating mutant P53 in lung cancer cells (Bazin et al., 2016).

Synthesis and Pharmacological Evaluation

Research on the synthesis and pharmacological evaluation of compounds structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide has been extensive. These studies include the development of novel synthetic routes and the evaluation of their biological activities in various disease models, highlighting the compound's versatility in drug development (Wang et al., 1997).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-16-4-8-18(21-15-28-22(25-21)11-13-24(27-28)31-3)14-20(16)26-23(29)12-7-17-5-9-19(30-2)10-6-17/h4-6,8-11,13-15H,7,12H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHHDSSKTHJQCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

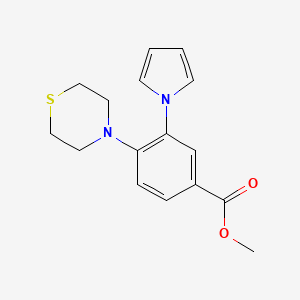

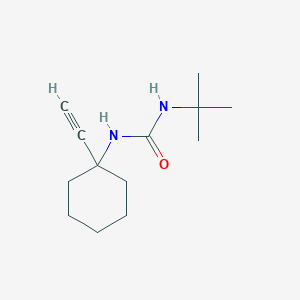

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)

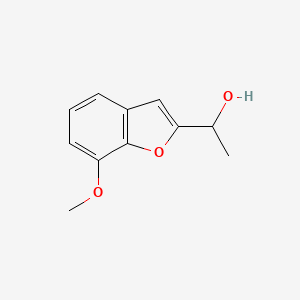

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

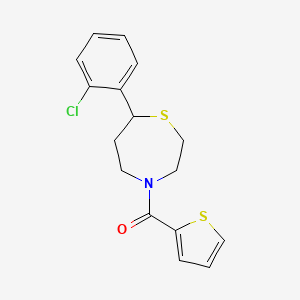

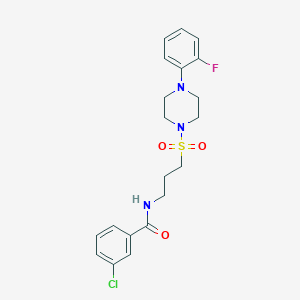

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)

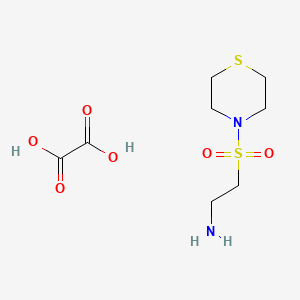

![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)